molecular formula C24H20BrCl2NO2 B4318647 6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

Cat. No.: B4318647
M. Wt: 505.2 g/mol
InChI Key: LCJADRSMIFWZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with bromine, dichlorophenyl, dimethylphenyl, and carboxylic acid groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions: The dichlorophenyl and dimethylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using the corresponding chlorides and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenol derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: NaOCH3 in methanol, KSCN in acetone.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy or thiocyanate derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis for various organic transformations.

    Material Science:

Biology

    Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological macromolecules, while the carboxylic acid group can participate in hydrogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • 6-bromo-2-(3,4-difluorophenyl)-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Uniqueness

The presence of both bromine and dichlorophenyl groups in 6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-bromo-2-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrCl2NO2/c1-12-3-4-13(2)16(7-12)17-11-22(14-5-6-20(26)21(27)8-14)28-23-18(17)9-15(25)10-19(23)24(29)30/h3-10,17,22,28H,11H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJADRSMIFWZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 4
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 5
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 6
6-BROMO-2-(3,4-DICHLOROPHENYL)-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

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